
(2-Ethyl-1H-imidazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1H-imidazol-1-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the second position and a hydroxymethyl group at the first position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with glyoxal and formaldehyde, followed by cyclization to form the imidazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a suitable reducing agent.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts such as nickel or palladium may be used to facilitate the cyclization and subsequent functionalization reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the hydroxymethyl group can yield the corresponding ethyl imidazole. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxymethyl group can be substituted with various functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Ethyl imidazole.
Substitution: Various substituted imidazoles depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-1H-imidazol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Ethyl-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Methyl-1H-imidazol-1-yl)methanol: Similar structure but with a methyl group at the second position.
(1-Ethyl-1H-imidazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at the second position.
Uniqueness: (2-Ethyl-1H-imidazol-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the second position and the hydroxymethyl group at the first position provide a unique combination of steric and electronic effects, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
(2-ethylimidazol-1-yl)methanol |
InChI |
InChI=1S/C6H10N2O/c1-2-6-7-3-4-8(6)5-9/h3-4,9H,2,5H2,1H3 |
InChI-Schlüssel |
OWGGDJBALFETFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


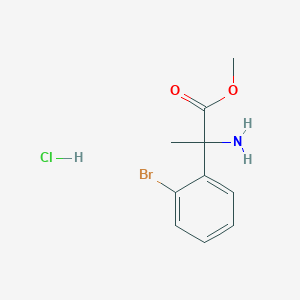
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)

![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
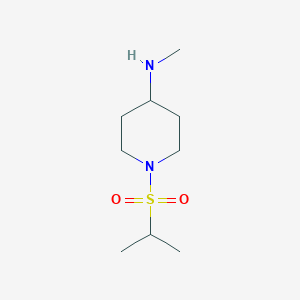

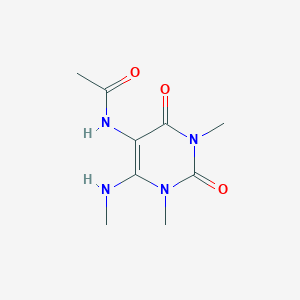
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)

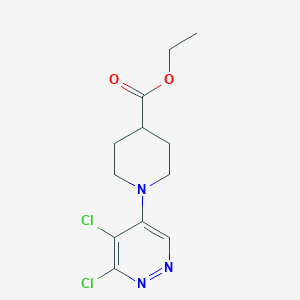
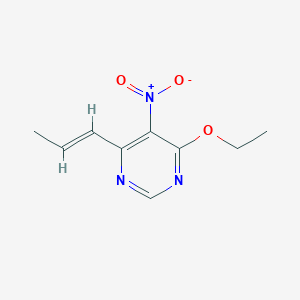
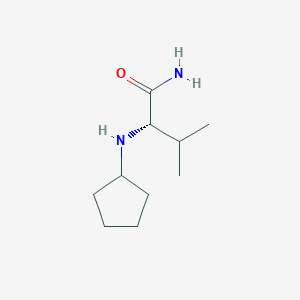

![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
